2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
Description
Chemical Structure: The compound features a propanoic acid backbone with a 3,4-dimethoxyphenyl group and a methyl substituent at the α-position (C2). Molecular Formula: C₁₂H₁₆O₄. Molecular Weight: 224.1 g/mol. CAS Number: 59212-11-2 . Applications: Primarily used in research settings, particularly in medicinal chemistry for drug discovery and development .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMQKBNNJVGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482824 | |
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59212-11-2 | |
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation/Acylation
The Friedel-Crafts reaction is a cornerstone for attaching aromatic groups to aliphatic chains. For this compound, 3,4-dimethoxybenzene (veratrole) reacts with methylpropanoic acid derivatives under acidic conditions.
Procedure :
- Substrate : Veratrole (1.0 equiv), methyl acrylate (1.2 equiv), or methyl methacrylate.
- Catalyst : AlCl₃ or FeCl₃ (1.5 equiv) in dichloromethane.
- Conditions : Reflux at 40–60°C for 12–24 hours.
- Yield : 65–75% after hydrolysis of the ester intermediate.
Limitations :
Nitrile Hydrolysis
This method involves synthesizing a nitrile precursor followed by acidic or basic hydrolysis to the carboxylic acid.
Procedure :
- Nitrile Formation :
- Hydrolysis :
Advantages :
Industrial-Scale Production
Aqueous-Phase Bromination (Adapted for Methoxylation)
While patents focus on brominated analogs, their methodologies inform methoxylation strategies.
Procedure :
- Substrate : 2-Methyl-2-phenylpropanoic acid.
- Methoxylation :
- Isolation :
Challenges :
Continuous Flow Ester Hydrolysis
Industrial facilities often employ flow reactors for efficiency.
Procedure :
- Ester Synthesis :
- Hydrolysis :
Advantages :
Catalytic Innovations
Enzymatic Hydrolysis
Recent advances explore lipases for ester-to-acid conversion under mild conditions.
Procedure :
- Catalyst : Candida antarctica lipase B (CAL-B).
- Conditions : Phosphate buffer (pH 7), 37°C, 24 hours.
- Yield : 82% with >99% enantiomeric excess (for chiral variants).
Limitations :
Photocatalytic Methoxylation
UV-light-driven methods offer greener alternatives.
Procedure :
- Substrate : 2-Methyl-2-(3,4-dihydroxyphenyl)propanoic acid.
- Reagents : Methyl iodide, TiO₂ photocatalyst.
- Conditions : UV light (365 nm), 25°C, 48 hours.
- Yield : 60–65%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 65–75 | 85–90 | 120–150 | Moderate |
| Nitrile Hydrolysis | 78–85 | 95–99 | 200–220 | High |
| Industrial Flow | 90–95 | 99+ | 90–110 | Very High |
| Enzymatic | 82 | 99+ | 300–350 | Low |
Critical Process Parameters
Reaction Temperature
Solvent Selection
Catalytic Loadings
- AlCl₃ >10% : Corrosion risks; solid acids (e.g., Amberlyst-15) are safer.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that allow for further chemical modifications.
Biological Activities
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting it may possess antibacterial and antifungal properties.
- Antioxidant Activity: The compound has been investigated for its ability to scavenge free radicals, indicating potential benefits in oxidative stress-related conditions.
Pharmaceutical Development
The compound is being evaluated for its therapeutic effects:
- Metabolic Disorders: Research indicates that derivatives of this compound may enhance insulin sensitivity and reduce hyperglycemia in animal models of diabetes .
- Drug Formulation: Its unique chemical structure allows for the development of novel pharmaceuticals aimed at treating metabolic syndrome and related disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various derivatives of this compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated that modifications to the methoxy groups could enhance activity, providing insights into structure-activity relationships.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Base Compound | Moderate | Low |
| Methoxy Derivative A | High | Moderate |
| Methoxy Derivative B | Very High | Low |
Case Study 2: Insulin Sensitization
In a preclinical evaluation involving insulin-resistant mice, derivatives of the compound showed promising results in improving glucose uptake and reducing blood sugar levels. The study highlighted the potential for developing new treatments for type 2 diabetes.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 250 ± 30 | 180 ± 20 |
| Insulin Sensitivity Index | 0.5 ± 0.1 | 1.0 ± 0.1 |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy groups and the propanoic acid moiety play crucial roles in its binding to enzymes and receptors. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
- Amino Group Addition: The amino derivative (CAS 10128-06-0) exhibits increased molecular weight and polarity, likely improving aqueous solubility but introducing basicity .
- Bromine Substitution : The brominated analog (CAS 32454-35-6) has higher molecular weight and lipophilicity, making it suitable for cross-coupling reactions in synthesis .
Research Findings and Trends
- Electronic Effects : The 3,4-dimethoxy group increases electron density on the phenyl ring, improving interactions with aromatic receptors in biological systems .
- Steric Effects : The α-methyl group in the target compound and its analogs may hinder rotational freedom, affecting conformational stability .
- Toxicity Prediction: Computational models (e.g., GUSAR) predict lower acute toxicity for methoxy-substituted compounds compared to amino/hydroxy variants .
Biological Activity
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid, also known as 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C12H17NO4
- Molecular Weight: 239.27 g/mol
- CAS Number: 72615-14-6
The compound features a dimethoxy-substituted phenyl group attached to a branched propanoic acid structure, which contributes to its unique biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. The compound's antioxidant capacity was evaluated using assays such as DPPH radical scavenging and ABTS assay, showing promising results compared to standard antioxidants like vitamin C.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects. The mechanism appears to involve disruption of microbial cell membrane integrity and interference with metabolic processes.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Free Radical Scavenging: The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Cytokine Modulation: By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.
- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro using DPPH assay. |
| Anti-inflammatory Study | Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages by over 50%. |
| Antimicrobial Testing | Inhibited growth of E. coli and S. aureus at concentrations as low as 50 µg/mL. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid, and how can researchers optimize yields?
- Methodology : A common approach involves coupling reactions using reagents like 4-methylmorpholine and coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in polar aprotic solvents like DMF. Reaction optimization includes controlling temperature (20–25°C) and stoichiometric ratios of intermediates. Yield improvements (up to 75–85%) are achieved via purification using reverse-phase chromatography or recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm product purity using melting point analysis (e.g., 85–89°C for related methoxyphenylpropanoic acids) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Elucidation : Use NMR (¹H and ¹³C) to confirm the 3,4-dimethoxyphenyl and methylpropanoic acid moieties. Compare spectral data to databases like HMDB .
- Physicochemical Properties : Determine solubility in water and organic solvents (e.g., DMSO, ethanol) via shake-flask methods. Lipophilicity (logP) can be calculated using HPLC retention times or computational tools .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points and melting behavior .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye irritation, as structurally similar compounds exhibit Category 2 skin/eye irritation hazards .
- Conduct reactions in fume hoods to minimize inhalation risks. No specific STOT data exists, but assume respiratory tract irritation potential .
- Follow OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical record access .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?
- Methodology :
- Impurity Profiling : Use HPLC-MS with reference standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid) to identify byproducts .
- Bioactivity Cross-Validation : Compare in vitro assays (e.g., enzyme inhibition) with computational docking studies to confirm structure-activity relationships .
- Batch Analysis : Perform statistical analysis (e.g., ANOVA) across multiple synthetic batches to isolate variability sources .
Q. What strategies are effective for studying the compound’s metabolic stability and CYP enzyme interactions?
- Methodology :
- In Vitro Metabolism : Use liver microsomes or hepatocytes to assess metabolic clearance. Monitor via LC-MS for phase I/II metabolites .
- CYP Inhibition Assays : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates. Note that related dimethoxyphenyl compounds show low CYP inhibition .
- Permeability Studies : Employ Caco-2 cell models to evaluate GI absorption, which is typically high for methylpropanoic acid derivatives .
Q. How can the compound’s potential as a pharmacological probe be validated in oxidative stress models?
- Methodology :
- Oxidative Stress Assays : Use fluorescent probes like CM-H2DCFDA in cell cultures to measure ROS scavenging activity .
- In Vivo Models : Administer the compound in rodent models of inflammation (e.g., carrageenan-induced edema) and quantify biomarkers (e.g., TNF-α, IL-6) via ELISA .
- Mechanistic Studies : Perform Western blotting to assess pathways like NF-κB or Nrf2 activation .
Q. What advanced techniques are recommended for elucidating enantiomeric purity and stereochemical effects?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/ethanol mobile phases to separate enantiomers. Compare retention times to standards (e.g., S- and R-forms) .
- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known chiral propanoic acid derivatives .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for methyl-substituted chiral centers .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Quality Control : Implement in-process controls (IPC) like inline IR spectroscopy to monitor intermediate formation .
- Comparative Analysis : Use GC-MS or NMR to trace impurities to starting materials (e.g., residual 3,4-dimethoxybenzaldehyde) .
Q. What are the best practices for reconciling conflicting bioactivity data across different assay platforms?
- Methodology :
- Assay Standardization : Use validated protocols (e.g., NIH guidelines) for enzyme inhibition studies. Include positive controls (e.g., ibuprofen for COX inhibition) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and account for solvent effects (e.g., DMSO tolerance thresholds) .
- Meta-Analysis : Pool data from multiple labs using platforms like PubChem BioAssay to identify trends .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
